(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester
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Overview
Description
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and an ethyl ester functional group. It is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-hydroxyproline.
Protection: The hydroxyl group of (2S,4S)-4-hydroxyproline is protected using a tert-butoxycarbonyl (Boc) group.
Oxidation: The protected intermediate undergoes oxidation to introduce the ketone functionality at the 5-position.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using flow microreactor systems. This approach enhances the efficiency, versatility, and sustainability of the process by allowing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, carboxylic acids, and amines.
Scientific Research Applications
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of proline-rich peptides and peptidomimetics.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ethyl ester functional group allows for easy hydrolysis, releasing the active carboxylic acid moiety that can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: A precursor in the synthesis of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester.
(2R,4R)-4-hydroxyproline: An enantiomer with different stereochemistry and reactivity.
(2S,4S)-ethyl 4-hydroxypyrrolidine-2-carboxylate: A structurally similar compound with a hydroxyl group instead of a ketone
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications. The presence of the Boc protecting group and the ethyl ester functional group allows for selective reactions and easy deprotection, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJJCVPZFSEJO-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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